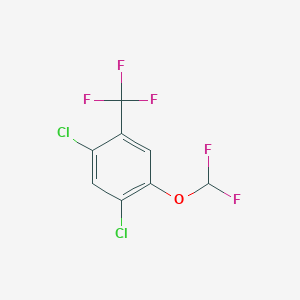

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride

Description

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride core (a toluene derivative with a trifluoromethyl group) substituted with chlorine atoms at the 2- and 4-positions and a difluoromethoxy group at the 5-position.

Properties

IUPAC Name |

1,5-dichloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O/c9-4-2-5(10)6(16-7(11)12)1-3(4)8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAVVJXGVSNTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorophenol and difluoromethoxybenzene as the primary starting materials.

Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as aluminum trichloride (AlCl3), under controlled temperature conditions (20-30°C) for 1.5 to 2.5 hours.

Industrial Production: In industrial settings, the process involves the acylation of 2,4-dichlorophenol with oxalyl chloride in the presence of AlCl3, followed by distillation under reduced pressure to obtain the final product.

Chemical Reactions Analysis

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

Common Reagents and Conditions: Typical reagents include chlorine gas, molecular chlorine, and catalysts such as metal salts and sulfur compounds.

Major Products: The major products formed from these reactions include chlorinated derivatives and fluorinated benzotrifluorides.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.

Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

2,4-Dichloro-5-methylbenzotrifluoride (CAS 115571-61-4)

2,4-Difluoro-5-(trifluoromethoxy)benzamide (CAS 2384596-44-3)

- Molecular Formula: C₈H₄F₅NO₂

- Key Features : The trifluoromethoxy (OCF₃) group is highly electron-withdrawing, while the benzamide moiety adds hydrogen-bonding capability.

- Comparison : The difluoromethoxy group (OCHF₂) in the target compound is less electron-withdrawing than OCF₃ but more so than methoxy (OCH₃). This balance may improve solubility compared to OCF₃ derivatives while maintaining metabolic stability .

Fluoro-Substituted Benzaldehyde Derivatives

- Example : 2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 886497-81-0, F.W. 206.12) .

- Key Features : The aldehyde group enables condensation reactions, while trifluoromethyl enhances lipophilicity.

- Comparison : The benzotrifluoride core in the target compound replaces the aldehyde with chlorine and difluoromethoxy groups, reducing electrophilicity but increasing halogen-directed reactivity (e.g., Suzuki couplings).

Halogenation Patterns and Reactivity

- Chlorine vs. Fluorine : Chlorine at the 2- and 4-positions (as in the target compound) provides sites for cross-coupling reactions (e.g., Buchwald-Hartwig amination), while fluorine atoms (e.g., in 2,4-difluoro analogs) are less reactive but improve bioavailability .

- Trifluoromethyl vs. Difluoromethoxy : The CF₃ group in benzotrifluoride derivatives offers strong electron-withdrawing effects and thermal stability, whereas OCHF₂ provides moderate electron withdrawal with improved solubility in polar solvents .

Biological Activity

Overview of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride is a fluorinated aromatic compound that has garnered attention in various fields, including agrochemicals and pharmaceuticals. Its structure consists of a benzene ring substituted with two chlorine atoms and one difluoromethoxy group, which influences its chemical properties and biological activities.

1. Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. The presence of the difluoromethoxy group can increase lipophilicity, potentially improving membrane penetration and leading to greater efficacy against bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Herbicidal Activity

Compounds like 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride are investigated for their herbicidal properties. The chlorinated aromatic structure is known to interfere with plant growth regulators, making it a candidate for use in herbicides targeting specific weed species. Field studies demonstrate its effectiveness in controlling broadleaf weeds without significantly affecting crop yield.

3. Cytotoxic Effects

Some studies suggest that fluorinated aromatic compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways. Further research is needed to elucidate the specific pathways affected by 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride.

4. Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their ecological impact. Research has indicated that such compounds can accumulate in soil and water systems, potentially affecting non-target organisms. Studies assessing the degradation pathways and toxicity to aquatic life are essential for understanding the environmental risks associated with this compound.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various fluorinated compounds demonstrated that 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus, suggesting its potential as a disinfectant agent.

Case Study 2: Herbicide Development

Field trials showed that formulations containing this compound effectively reduced populations of common agricultural weeds while maintaining crop safety, indicating its potential application in integrated weed management strategies.

Case Study 3: Ecotoxicological Assessment

An ecotoxicological assessment revealed that exposure to this compound resulted in sub-lethal effects on non-target aquatic organisms, highlighting the need for careful evaluation before commercial application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.